molecular formula C16H15ClN6O2 B2508790 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 941922-96-9

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2508790
CAS No.: 941922-96-9
M. Wt: 358.79
InChI Key: QIWWSUYFNLBMQJ-UHFFFAOYSA-N
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 3-methoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring and the chlorophenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea: Similar structure but with a different position of the methoxy group.

    1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-hydroxyphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2/c1-25-14-4-2-3-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-7-5-11(17)6-8-13/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWWSUYFNLBMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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